molecular formula C26H23N3O4 B11009376 N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11009376
M. Wt: 441.5 g/mol
InChI Key: XURWRGVTKIFUMJ-UHFFFAOYSA-N
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Description

N-[5-(Acetylamino)-2-methoxyphenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a quinoline-derived carboxamide featuring a 5-acetylamino-2-methoxyphenyl substituent at the 4-position and a 3-methoxyphenyl group at the 2-position of the quinoline core.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H23N3O4/c1-16(30)27-18-11-12-25(33-3)24(14-18)29-26(31)21-15-23(17-7-6-8-19(13-17)32-2)28-22-10-5-4-9-20(21)22/h4-15H,1-3H3,(H,27,30)(H,29,31)

InChI Key

XURWRGVTKIFUMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Acetylation: The acetylamino group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Coupling Reactions: The final step involves coupling the substituted quinoline with the appropriate carboxamide derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and acetylamino positions, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Data Tables: Key Structural and Functional Comparisons

Table 1: Structural Comparison of Quinoline Carboxamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Target Compound Quinoline 5-Acetylamino-2-methoxyphenyl, 3-methoxyphenyl Not reported
N-(4-Acetamidophenyl)-2-(3-methoxyphenyl) Quinoline 4-Acetamidophenyl, 3-methoxyphenyl Not reported
5a5 (Morpholine Derivative) Quinoline Morpholinopropanamido-phenyl Antibacterial (moderate activity)
5a6 (Dimethylamino Derivative) Quinoline Dimethylaminopropylamino-phenyl High purity (98.8%)
4k (Chlorophenyl Derivative) Quinoline 4-Chlorophenyl, 4-methoxyphenyl Synthetic intermediate

Table 2: Physical Properties of Selected Analogues

Compound Name Melting Point (°C) Purity (HPLC) Yield (%) Reference
5a5 188.1–189.4 97.6% 59
5a6 171.5–173.4 98.8% 55
4k 223–225 Not reported Not reported

Research Findings and Implications

  • Antibacterial Activity: Morpholine-containing quinoline carboxamides (e.g., 5a5) showed moderate antibacterial activity, suggesting that the target compound’s acetylamino group may offer alternative interaction sites for microbial targets .
  • Synthetic Feasibility: Derivatives with dimethylamino side chains (e.g., 5a6) achieved high purity (>98%), indicating that the target compound’s synthesis could be optimized using similar amine-functionalized intermediates .
  • Dye Chemistry Applications : Azo-linked analogues (e.g., ) highlight the versatility of carboxamides in dye chemistry, though the target compound lacks an azo group, likely limiting such applications .

Biological Activity

N-[5-(acetylamino)-2-methoxyphenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological research.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity:

  • Quinoline Core: Known for its role in various biological activities.
  • Acetylamino Group: Enhances solubility and may influence binding affinity.
  • Methoxy Groups: These groups can modulate the compound's electronic properties and steric effects.
  • Carboxamide Functional Group: Plays a crucial role in interactions with biological targets.

Research indicates that this compound acts primarily through intercalation with DNA, which inhibits replication in cancer cells. This mechanism is crucial for its potential anticancer effects, as it disrupts the normal cell cycle and induces apoptosis in malignant cells.

Anticancer Activity

The compound has shown significant anticancer properties, particularly against various cancer cell lines. In vitro studies demonstrate that it can induce cell death through apoptosis, likely mediated by its interaction with DNA. The ability to intercalate into the DNA structure is a key factor contributing to its efficacy as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. This is particularly relevant in conditions where inflammation plays a critical role in disease progression, such as cancer and autoimmune disorders. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity, which is significant given the rising concern over antibiotic resistance. Studies suggest that it may hinder the growth of certain bacterial strains, providing a potential avenue for developing new antimicrobial therapies.

Research Findings and Case Studies

A series of studies have investigated the biological activity of quinoline derivatives, including this compound. Below are key findings from recent research:

Study FocusFindingsReference
Anticancer EfficacyInduces apoptosis in various cancer cell lines
Anti-inflammatory MechanismInhibits pro-inflammatory cytokines
Antimicrobial ActivityEffective against specific bacterial strains
Pharmacokinetic PropertiesModerate stability; further optimization needed

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